

What is the chemical structure of Nanpp?

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An In-depth Technical Guide on the Chemical Structure of Nicotinamide Adenine Dinucleotide Phosphate

Disclaimer: The term "Nanpp" is not a standard recognized chemical identifier. Based on the query, this technical guide assumes the user is referring to Nicotinamide Adenine Dinucleotide Phosphate (NADP), a critical coenzyme in all forms of cellular life.

Introduction

Nicotinamide Adenine Dinucleotide Phosphate (NADP) and its reduced form, NADPH, are essential coenzymes central to cellular metabolism.[1] They play pivotal roles in a wide array of anabolic reactions, antioxidant defense, and intracellular signaling pathways. Unlike Nicotinamide Adenine Dinucleotide (NAD), which is primarily involved in catabolic reactions, NADP/NADPH is the key reducing agent in biosynthetic processes such as the synthesis of fatty acids and nucleic acids.[1][2] This guide provides a comprehensive overview of the chemical structure of NADP, its redox chemistry, involvement in key biological pathways, and methods for its quantification.

Chemical Structure of NADP+

Nicotinamide Adenine Dinucleotide Phosphate (NADP+) is a dinucleotide, meaning it is composed of two nucleotide units linked by a pyrophosphate bridge.[1]

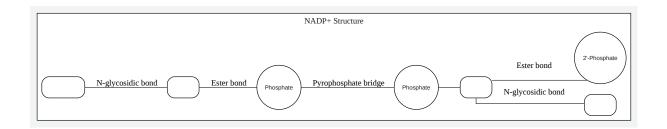
Nicotinamide Mononucleotide (NMN) Unit: This unit consists of a nicotinamide ring, a
derivative of niacin (Vitamin B3), attached to a ribose sugar, which is in turn esterified with a
phosphate group.



 Adenosine Mononucleotide (AMP) Unit: This unit comprises an adenine nucleobase attached to a ribose sugar, which is also esterified with a phosphate group.

The defining structural feature that distinguishes NADP+ from NAD+ is an additional phosphate group attached to the 2' position of the ribose sugar in the adenosine moiety.[1] This seemingly minor addition has profound functional consequences, enabling specific recognition by a distinct set of enzymes.

Chemical Formula (Oxidized Form, NADP+): C21H28N7O17P3



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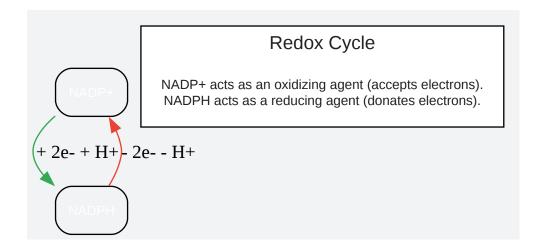
Caption: Structural components of NADP+.

Redox Chemistry: The NADP+/NADPH Cycle

NADP+ functions as an electron carrier in redox reactions. It exists in two states: the oxidized form (NADP+) and the reduced form (NADPH). NADP+ accepts a hydride ion (a proton and two electrons, H-) to become NADPH. This conversion is central to its role as a reducing agent in anabolic pathways.[1]

Chemical Formula (Reduced Form, NADPH): C21H29N7O17P3





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Caption: The NADP+/NADPH redox couple.

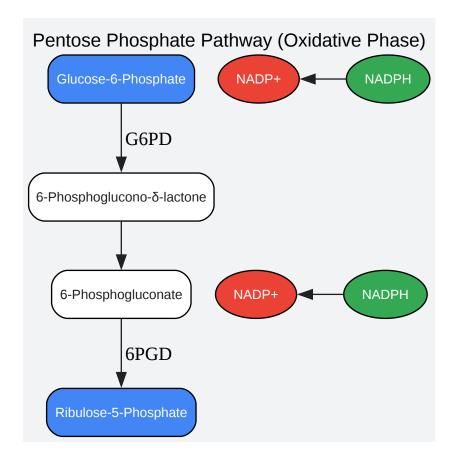
Key Signaling and Metabolic Pathways

NADPH is a crucial player in numerous metabolic and signaling pathways, providing the necessary reducing power for biosynthesis and antioxidant defense.

Pentose Phosphate Pathway (PPP)

The primary route for generating NADPH in most cells is the oxidative phase of the Pentose Phosphate Pathway (PPP).[3] In this pathway, glucose-6-phosphate is oxidized, leading to the production of NADPH, ribose-5-phosphate (a precursor for nucleotide synthesis), and carbon dioxide.[3]





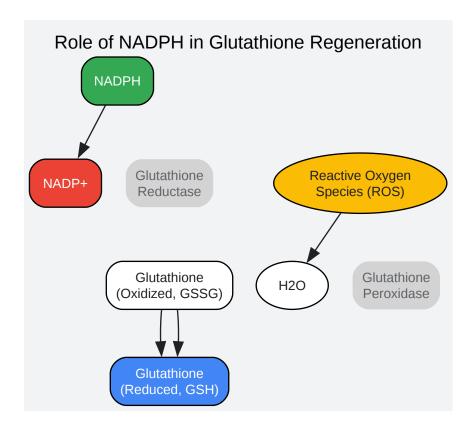
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Caption: NADPH production in the Pentose Phosphate Pathway.

Antioxidant Defense

NADPH is essential for maintaining a reduced environment within the cell, protecting it from oxidative stress. It serves as the electron donor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).[2]





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Caption: NADPH-dependent reduction of glutathione.

Quantitative Data

The ratio of the oxidized to the reduced form of this coenzyme is a critical indicator of the cellular redox state. Unlike the NAD+/NADH ratio, which is kept high to favor oxidation, the NADP+/NADPH ratio is maintained at a very low level, ensuring a ready supply of NADPH for reductive biosynthesis and antioxidant functions.



Cellular Compartment/Tiss ue	Typical NADP+/NADPH Ratio	Predominant Form	Implication
Cytosol (Hepatocytes)	~0.005 - 0.1[1][4]	NADPH	Strongly reducing environment, favors anabolic reactions.
Mitochondria	Varies	NADPH	Source for antioxidant defense and specific biosynthetic pathways.
Healthy Mammalian Tissues	~0.005[1]	NADPH	High capacity for reductive biosynthesis and detoxification.
Cancer Cells	Often Altered[5]	Variable	Reflects metabolic reprogramming to support proliferation.

Experimental Protocols

Accurate measurement of NADP+ and NADPH is crucial for studying cellular metabolism and redox biology. However, their lability and interconversion during sample processing present significant challenges.

Sample Extraction

The choice of extraction method is critical to preserve the in vivo redox state.

- Alkaline Extraction for NADPH: To accurately measure the reduced form, NADPH, extraction
 is optimally performed in an alkaline solution, such as 0.1 M potassium hydroxide (KOH).[5]
 The alkaline conditions stabilize NADPH while degrading the oxidized form, NADP+.
 - Homogenize tissue or cell pellets in ice-cold 0.1 M KOH.
 - Heat the homogenate (e.g., in a boiling water bath for 5 minutes) to inactivate enzymes.

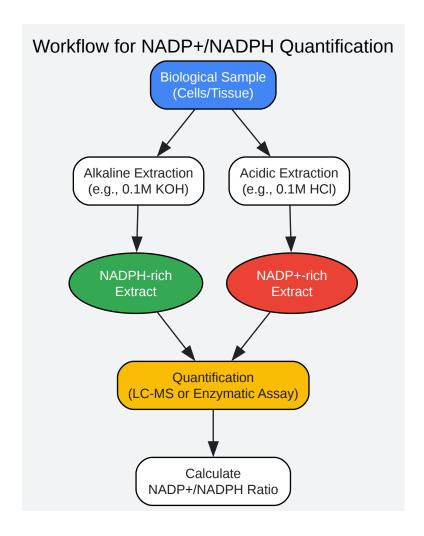


- Cool the samples immediately on ice.
- Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet debris.
- Collect the supernatant for analysis.
- Acidic Extraction for NADP+: Conversely, to measure the oxidized form, NADP+, extraction
 is performed in an acidic solution (e.g., 0.1 M HCl), which preserves NADP+ while degrading
 NADPH.[6] The protocol is analogous to the alkaline method, substituting HCl for KOH.

Quantification Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying NADP+ and NADPH simultaneously in complex biological samples.[5]
 Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation.[5]
- Enzymatic Cycling Assays: These assays provide high sensitivity for detecting low concentrations of NADP(H). The principle involves an enzyme that specifically uses NADP+ or NADPH in a cycling reaction that generates a colored or fluorescent product. The rate of product formation is proportional to the amount of the coenzyme in the sample.
- Spectrophotometry: The oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.[7] This method is often used to measure the activity of NADPHdependent enzymes like glutathione reductase.[7]





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Caption: General experimental workflow for NADP/NADPH analysis.

Conclusion

Nicotinamide Adenine Dinucleotide Phosphate is a cornerstone of reductive metabolism. Its unique chemical structure, featuring a 2'-phosphate group, directs it towards a distinct set of enzymes involved in anabolic and antioxidant pathways. The maintenance of a high NADPH to NADP+ ratio is a defining characteristic of cellular redox balance, providing the driving force for biosynthesis and the capacity to neutralize oxidative threats. Understanding the structure and function of this coenzyme is fundamental to the fields of biochemistry, drug development, and metabolic research.



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